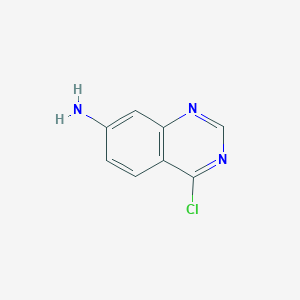

4-Chloroquinazolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHOQDXGJRAUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 4 Chloroquinazolin 7 Amine and Its Analogs

Nucleophilic Substitution Reactions of Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of the quinazoline (B50416) core. chim.it The electron-deficient nature of the pyrimidine (B1678525) ring makes attached halogen atoms susceptible to displacement by a wide array of nucleophiles. wikipedia.org

Differential Reactivity at C-4 and C-7 Halogen Positions

In dihalogenated quinazolines where halogen atoms are present on both the pyrimidine and benzene (B151609) rings (e.g., a 4,7-dihaloquinazoline), there is a pronounced difference in reactivity towards nucleophiles. The halogen at the C-4 position is significantly more reactive than a halogen at the C-7 position.

This regioselectivity is attributed to the electronic structure of the quinazoline ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is more pronounced at the C-2 and C-4 positions. Consequently, a halogen at C-4 is readily displaced via an SNAr mechanism, as the ring can effectively stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com In contrast, a halogen on the benzene ring, such as at C-7, behaves more like a typical aryl halide and is much less reactive towards SNAr unless activated by strong electron-withdrawing groups.

Numerous studies on 2,4-dichloroquinazolines consistently show that nucleophilic attack occurs preferentially at the C-4 position under mild conditions, while substitution at the C-2 position requires harsher conditions. stackexchange.comnih.govnih.gov This principle extends to the C-4 versus C-7 positions, where the activation of the C-4 position by the adjacent nitrogen atom makes it the primary site for nucleophilic attack. DFT calculations support these experimental observations, indicating that the C-4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, and that the activation energy for this attack is lower compared to other positions on the quinazoline core. nih.govresearchgate.net

Scope and Limitations with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)

The SNAr reaction at the C-4 position of halogenated quinazolines accommodates a broad range of nucleophiles. The choice of nucleophile is a key determinant of the final product's structure and properties.

Amine Nucleophiles : This is the most extensively studied class of nucleophiles. A diverse array of primary and secondary amines, including aromatic (anilines), benzylic, and aliphatic amines, have been successfully used to synthesize 4-aminoquinazoline derivatives. nih.govmdpi.com The reaction conditions, such as temperature and solvent, can be tuned depending on the nucleophilicity of the amine. researchgate.net Hydrazine has also been employed, leading to the formation of 4-hydrazinoquinazolines. mdpi.com

Oxygen Nucleophiles : Alcohols can act as nucleophiles to displace the C-4 halogen, typically under basic conditions to form the more nucleophilic alkoxide ion. This yields 4-alkoxyquinazoline derivatives.

Thiol Nucleophiles : Thiols and their corresponding thiolates are effective nucleophiles for creating 4-thioether quinazoline derivatives. Reactions of 4-chloroquinazolines with thiols proceed readily, reflecting the high nucleophilicity of sulfur compounds. mdpi.com

Limitations of this reaction are also recognized. Steric hindrance can be a significant factor; bulky nucleophiles or substituents near the reaction center on the quinazoline ring can slow down or prevent the substitution. chim.it Furthermore, the nucleophilicity of the attacking species is critical. Weakly nucleophilic amines, for instance, may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good yields. chim.it

Interactive Data Table: Nucleophilic Substitution at C-4 of Halogenated Quinazolines

| Nucleophile Type | Example Nucleophile | Product Type | Reference(s) |

| Amine | Anilines, Benzylamines, Aliphatic amines | 4-Aminoquinazolines | mdpi.com, nih.gov |

| Amine | Hydrazine | 4-Hydrazinoquinazolines | mdpi.com |

| Oxygen | Alcohols (in base) | 4-Alkoxyquinazolines | General SNAr |

| Thiol | Thiols/Thiolates | 4-Thioether quinazolines | mdpi.com |

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The rate and efficiency of the SNAr reaction are influenced by the electronic nature of substituents on both the quinazoline ring and the nucleophile.

Substituents on the Nucleophile : The reactivity of the nucleophile is enhanced by the presence of electron-donating groups (EDGs), which increase its electron density and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) on the nucleophile decrease its reactivity, often necessitating more stringent reaction conditions. For example, anilines with EDGs react more readily with 4-chloroquinazolines than those with EWGs.

Substituents on the Quinazoline Ring : For the electrophilic quinazoline, the presence of EWGs on the benzene portion of the ring system generally increases the rate of nucleophilic aromatic substitution. These groups help to further delocalize the negative charge in the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Conversely, EDGs on the benzene ring can decrease the reactivity of the C-4 position towards nucleophiles, although the position remains activated enough for substitution to occur. Interestingly, even with various electron-donating or electron-withdrawing groups on the quinazoline core, the regioselectivity for substitution at the C-4 position is consistently maintained. mdpi.com Some specific transformations have been shown to be particularly effective on quinazolines bearing electron-rich substituents, such as 6,7-dimethoxy groups. nih.gov

Electrophilic Aromatic Substitution on the Quinazoline Core

While the pyrimidine ring is the primary site for nucleophilic attack, the benzene ring can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the fused heterocyclic ring.

Reactivity Profile of the Benzene Ring in Quinazolines

The quinazoline ring system as a whole is electron-deficient. The fused pyrimidine ring acts as a strong electron-withdrawing group, which deactivates the adjoined benzene ring towards electrophilic attack. wikipedia.org Therefore, electrophilic aromatic substitution on the benzene portion of quinazoline is more difficult than on benzene itself and typically requires harsher reaction conditions. wikipedia.org

Influence of Substituents on Electrophilic Attack Regioselectivity

When substituents are already present on the benzene ring of the quinazoline, they exert their own directing effects, which compete with the inherent reactivity profile of the ring system. fiveable.melibretexts.org These directing effects follow the established principles of electrophilic aromatic substitution. msu.edu

Activating, Ortho-, Para-Directing Groups : Substituents like the amino group (-NH₂) in 4-Chloroquinazolin-7-amine are powerful activating groups. The lone pair of electrons on the nitrogen atom can be donated to the ring through resonance, significantly increasing the electron density at the ortho and para positions. In the case of a substituent at C-7, the ortho positions are C-6 and C-8. Therefore, the -NH₂ group at C-7 strongly directs incoming electrophiles to the C-6 and C-8 positions. nih.gov

Deactivating, Meta-Directing Groups : If a deactivating, meta-directing group (e.g., -NO₂) were present on the benzene ring, it would direct incoming electrophiles to the positions meta to itself, while further deactivating the ring. libretexts.org

For this compound, the powerful activating and directing effect of the C-7 amino group would be the dominant factor in determining the regioselectivity of an electrophilic attack. Despite the deactivating influence of the fused pyrimidine ring, electrophilic substitution (such as nitration or halogenation) would be expected to occur primarily at the C-6 and C-8 positions. nih.gov

Interactive Data Table: Directing Effects of Substituents on Quinazoline's Benzene Ring

| Substituent at C-7 | Electronic Effect | Expected Position(s) of Electrophilic Attack | Reference(s) |

| -NH₂ (as in subject compound) | Activating, Ortho-, Para-Directing | C-6 and C-8 | nih.gov, fiveable.me |

| -OH | Activating, Ortho-, Para-Directing | C-6 and C-8 | libretexts.org |

| -NO₂ | Deactivating, Meta-Directing | C-5 | libretexts.org |

| -Cl | Deactivating, Ortho-, Para-Directing | C-6 and C-8 (with lower reactivity) | libretexts.org |

Oxidation and Reduction Chemistry of the Quinazoline Scaffold

The quinazoline ring system is susceptible to both oxidation and reduction, which can lead to a variety of transformed products. The outcome of these reactions is highly dependent on the nature of the substituents on the scaffold and the choice of reagents and reaction conditions.

Oxidation:

The nitrogen atoms within the pyrimidine ring of the quinazoline scaffold can be oxidized to form N-oxides. mdpi.com Direct oxidation of quinazolines can be challenging due to the electron-deficient nature of the pyrimidine ring, which makes it prone to hydrolysis and ring-opening under certain oxidative conditions. nih.gov However, various oxidizing agents have been successfully employed. For instance, treatment of 4-alkyl-substituted quinazolines with monoperphthalic acid can yield a mixture of the corresponding N-1 and N-3 oxides, alongside quinazolinone derivatives. nih.gov The formation of quinazoline 3-oxides is a valuable transformation as these compounds serve as key intermediates in the synthesis of other heterocyclic systems, such as benzodiazepine (B76468) analogues. mdpi.com

Another significant oxidative transformation of the quinazoline scaffold is the introduction of a carbonyl group at the 4-position to yield quinazolin-4(3H)-ones. This can be achieved by reacting quinazolines with oxidizing agents like peracetic acid. tandfonline.com This process is believed to proceed through the attack of a water molecule at the C4-position of the quinazolin-3-ium cation under acidic conditions, forming a non-aromatic intermediate that is subsequently oxidized. tandfonline.com

| Oxidizing Agent | Product(s) | Reference |

| Monoperphthalic acid | Quinazoline N-1 oxide, Quinazoline N-3 oxide, Quinazolinone | nih.gov |

| Peracetic acid | Quinazolin-4(3H)-one | tandfonline.com |

| Hydrogen peroxide/Chromium trioxide | Quinazolin-4(3H)-one | tandfonline.com |

Reduction:

The quinazoline nucleus can undergo reduction at the pyrimidine ring. Catalytic hydrogenation of quinazoline itself can lead to the formation of 3,4-dihydroquinazoline upon the addition of one mole of hydrogen. Further reduction with reagents like sodium amalgam results in 1,2,3,4-tetrahydroquinazoline. Similarly, lithium aluminum hydride and sodium borohydride (B1222165) can also effect the reduction to 1,2,3,4-tetrahydroquinazoline.

For substituted quinazolines, such as 4(3H)-quinazolinones, the pyrimidine ring can be selectively reduced. Hydrogenation of 3-substituted 4(3H)-quinazolinones using palladium or platinum oxide catalysts can yield the corresponding 1,2-dihydro derivatives. nih.gov More extensive reduction of the benzene ring in chiral 4(3H)-quinazolinones has been achieved using platinum oxide, leading to octahydro-4(1H)-quinazolinones. nih.gov The selective partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines has been achieved using a cobalt-amido cooperative catalyst, a strategy that could potentially be applied to quinazolines. nih.gov

| Reducing Agent/Catalyst | Substrate | Product | Reference |

| H₂/Catalyst | Quinazoline | 3,4-Dihydroquinazoline | |

| Sodium amalgam | Quinazoline | 1,2,3,4-Tetrahydroquinazoline | |

| LiAlH₄ or NaBH₄ | Quinazoline | 1,2,3,4-Tetrahydroquinazoline | |

| H₂/Pd or PtO₂ | 3-Substituted 4(3H)-quinazolinone | 1,2-Dihydro-3-substituted 4(3H)-quinazolinone | nih.gov |

| H₂/PtO₂ | Chiral 4(3H)-quinazolinone | Octahydro-4(1H)-quinazolinone | nih.gov |

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes and ketones)

The presence of the 7-amino group in this compound provides a nucleophilic center that can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically results in the formation of a Schiff base (an imine), which can serve as a versatile intermediate for the synthesis of more complex molecules.

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by either acid or base.

A classic example of such a condensation in the broader context of quinoline (B57606) and quinazoline synthesis is the Friedländer annulation. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.org While the primary application of the Friedländer synthesis is for the formation of the quinoline ring system, the underlying principle of condensation between an amino group and a carbonyl compound is directly relevant to the reactivity of this compound.

In the case of this compound, the 7-amino group can be expected to react with various aldehydes and ketones to form the corresponding 7-(benzylideneamino)-4-chloroquinazolines or related structures. These Schiff base derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds and have been explored for their potential biological activities.

| Carbonyl Compound | Product Type |

| Aromatic Aldehydes | 7-(Arylmethylideneamino)-4-chloroquinazoline |

| Aliphatic Aldehydes | 7-(Alkylideneamino)-4-chloroquinazoline |

| Ketones | 7-(Alkylideneamino)-4-chloroquinazoline |

Rearrangement Pathways and Ring-Expansion Reactions Involving Quinazolines

The quinazoline scaffold can undergo several interesting rearrangement and ring-expansion reactions, leading to the formation of isomeric structures or larger ring systems.

Dimroth Rearrangement:

A notable rearrangement in quinazoline chemistry is the Dimroth rearrangement, which involves the interchange of an exocyclic and a ring atom or group. acs.org This rearrangement is often observed in heterocyclic systems containing an amino group adjacent to an endocyclic nitrogen atom. nih.gov The reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism, often catalyzed by acid or base, or promoted by heat. nih.gov For instance, the thermolysis of 1-unsubstituted 2-substituted 4-amino-1,2-dihydroquinazoline 3-oxides leads to the isomeric 1,2-dihydro-4-quinazolone oximes through a new type of Dimroth rearrangement. rsc.org Computational studies on a 3-aminothiocarbonylquinazoline have suggested that a mdpi.comnih.gov-sigmatropic shift can be a more favorable pathway than the traditional Dimroth mechanism in certain cases. acs.org

Photochemical Rearrangements:

Photochemical conditions can also induce rearrangements in related heterocyclic systems. For example, 2-alkylcinnolinium-4-olates, which are structurally related to quinazolines, undergo photochemical rearrangement to yield 3-alkyl-4(3H)-quinazolones. Furthermore, the photoisomerization of 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide, a larger ring system that can be derived from quinazolines, has been studied. acs.org

Ring-Expansion Reactions:

Quinazoline derivatives can serve as precursors for the synthesis of larger heterocyclic rings. A significant example is the ring expansion of quinazoline 3-oxides to 1,4-benzodiazepine (B1214927) analogues. mdpi.com This transformation involves a nucleophilic attack on the C-2 position of a 2-(chloromethyl)quinazoline (B1630927) 3-oxide, followed by ring opening and intramolecular cyclization. mdpi.com

| Reaction Type | Starting Material | Product | Key Features | Reference |

| Dimroth Rearrangement | 4-Amino-1,2-dihydroquinazoline 3-oxides | 1,2-Dihydro-4-quinazolone oximes | Thermal rearrangement | rsc.org |

| Photochemical Rearrangement | 2-Alkylcinnolinium-4-olates | 3-Alkyl-4(3H)-quinazolones | Photolysis | |

| Ring Expansion | 2-(Chloromethyl)quinazoline 3-oxide | 1,4-Benzodiazepine analogue | Nucleophilic attack followed by ring opening and cyclization | mdpi.com |

Stability and Hydrolysis Studies of Chloroquinazoline Derivatives

The stability of chloroquinazoline derivatives is significantly influenced by the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This chlorine atom is susceptible to nucleophilic substitution, making it a key handle for further functionalization.

Hydrolysis:

The parent quinazoline molecule is known to undergo hydrolysis in warm acidic or alkaline solutions, leading to the formation of 2-aminobenzaldehyde (B1207257) and formic acid. wikipedia.org The pyrimidine ring, in general, is susceptible to hydrolysis. nih.gov

For chloro-substituted quinazolines, the C-Cl bond at the 4-position is particularly labile. Studies on 2-chloro-4-sulfonylquinazoline derivatives have shown that these compounds are unstable in the presence of water, readily undergoing hydrolysis to the corresponding quinazolin-4-one. nih.gov This highlights the electrophilic nature of the C4 carbon and the facility with which the chloro substituent can be displaced by a nucleophile like water.

The reactivity of 4-chloroquinazolines with various amines to form 4-aminoquinazolines further underscores the lability of the 4-chloro group. nih.gov The ease of this substitution reaction is dependent on the nucleophilicity of the attacking amine, with electron-rich amines reacting more readily. nih.gov This reactivity implies that under aqueous conditions, especially at non-neutral pH, hydrolysis of the 4-chloro group can be a competing reaction.

| Derivative | Conditions | Products of Hydrolysis | Reference |

| Quinazoline | Warm acidic or alkaline solution | 2-Aminobenzaldehyde, Formic acid | wikipedia.org |

| 2-Chloro-4-sulfonylquinazoline | Presence of water | Quinazolin-4-one | nih.gov |

| 4-Chloroquinazoline (B184009) | Aqueous media (inferred) | 4-Quinazolinone | nih.gov |

The stability of this compound will therefore be a balance between the inherent stability of the quinazoline ring and the reactivity of the 4-chloro substituent. While the ring itself is relatively stable, the chloro group is prone to displacement, and appropriate conditions must be chosen to prevent unwanted hydrolysis during its synthesis, storage, and subsequent reactions.

Derivatization and Structural Diversity of 4 Chloroquinazolin 7 Amine

Systematic Functionalization of the Amine Nitrogen

The primary amine at the 7-position of the 4-chloroquinazolin-7-amine core serves as a key handle for introducing a variety of functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity. Common functionalization strategies include N-acylation and N-alkylation.

N-Acylation: The 7-amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a standard transformation in organic synthesis. For instance, in a study on a similar scaffold, 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, regioselective N-acylation was achieved using sodium hydride (NaH) as a base in dry dimethylformamide (DMF), followed by the addition of an acid anhydride (B1165640) like acetic anhydride (Ac₂O) nih.gov. This methodology can be extrapolated to the acylation of this compound, as illustrated in the general scheme below. The resulting N-acylated products often exhibit altered solubility and biological profiles compared to the parent amine nih.gov.

Table 1: General Conditions for N-Acylation of Aminoquinazolines

| Reagent | Base | Solvent | Temperature | Product |

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0 °C to room temp. | N-(4-chloroquinazolin-7-yl)amide |

| Acid Anhydride (R-CO)₂O | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | N-(4-chloroquinazolin-7-yl)amide |

This is a generalized representation based on standard organic reactions and analogous systems.

N-Alkylation: The introduction of alkyl groups onto the 7-amino nitrogen can be achieved through reactions with alkyl halides. However, direct alkylation of primary aromatic amines with alkyl halides can be challenging due to the potential for over-alkylation, yielding mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts nih.gov. Achieving selective mono-alkylation is a critical aspect of this synthetic strategy nih.gov. The reactivity in N-alkylation is influenced by the nature of the alkylating agent, the reaction conditions, and the presence of a suitable base to neutralize the hydrogen halide formed during the reaction juniperpublishers.com. While direct examples for this compound are not extensively documented, general methods for N-alkylation of amines are well-established nih.govjuniperpublishers.com.

Exploration of Substituent Effects on Chemical Behavior and Reactivity

The chemical behavior and reactivity of the this compound molecule are significantly influenced by the electronic and steric effects of its substituents. The primary reactive site for nucleophilic attack is the C4-position, due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring and the good leaving group ability of the chlorine atom.

Studies on related 2,4-dichloroquinazoline (B46505) systems have shown that nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4-position mdpi.com. This regioselectivity is attributed to the electronic properties of the quinazoline (B50416) nucleus, where the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack mdpi.com. The 7-amino group, being an electron-donating group, can further influence the reactivity of the C4-position through mesomeric effects.

The nature of substituents on the quinazoline ring can modulate the rate and outcome of SNAr reactions. Electron-withdrawing groups on the ring generally enhance the electrophilicity of the carbon atoms, thereby increasing the rate of nucleophilic attack nih.gov. Conversely, electron-donating groups can decrease the reactivity. These principles, established for other chloro-substituted aza-heterocycles like chloroazines and chloroquinolines, are applicable to the this compound system nih.govresearchgate.net. For instance, in the reaction of chloroazines with nucleophiles, electron-withdrawing substituents markedly enhance reactivity, consistent with an SNAr mechanism nih.gov.

Design and Synthesis of Poly-substituted Quinazoline Analogs

Starting from this compound, a multitude of poly-substituted quinazoline analogs can be designed and synthesized by exploiting the differential reactivity of the C4-chloro and C7-amino positions. A common synthetic strategy involves the initial displacement of the C4-chloro group with a suitable nucleophile, followed by functionalization of the 7-amino group, or vice-versa.

A study on the synthesis of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives demonstrated a synthetic route where a 4-chloro-7-hydroxyquinazoline (B1437724) intermediate was first reacted with various amines at the C4-position, followed by etherification of the 7-hydroxy group nih.gov. A similar strategy can be envisioned for this compound, where the 7-amino group can be acylated or alkylated after the initial substitution at the C4-position.

The synthesis of 2,4,6-trisubstituted quinazolines has also been reported, showcasing the versatility of the quinazoline scaffold for extensive substitution nih.gov. These multi-step synthetic sequences allow for the introduction of a wide range of chemical functionalities, leading to the generation of complex and diverse molecular architectures. For example, a 7-chloro-quinazolin-4(3H)-one can be a precursor to 2,3,7-trisubstituted derivatives through a series of reactions including the introduction of a phenyl group at C2 and subsequent modifications at the N3 and C7 positions mdpi.com.

Strategies for Building Diverse Quinazoline Libraries

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, making it an ideal framework for the construction of combinatorial libraries for high-throughput screening. The synthetic accessibility of this compound and its amenability to various chemical transformations facilitate the generation of diverse libraries of compounds.

Library synthesis often employs parallel synthesis techniques, where a common intermediate is reacted with a set of diverse building blocks. Starting with this compound, a library of 4-substituted-7-aminoquinazolines can be generated by reacting it with a diverse panel of amines, alcohols, or thiols to displace the C4-chloro group. Subsequently, the 7-amino group can be further diversified by reacting the resulting secondary library with a range of acylating or alkylating agents.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can also be employed to introduce further diversity, although these are more commonly performed on bromo- or iodo-substituted quinazolines nih.gov. The development of one-pot, multi-component reactions also provides an efficient strategy for the rapid assembly of complex quinazoline derivatives from simple precursors nih.govorganic-chemistry.org. The synthesis of quinazoline-fused benzimidazole-4,7-diones using combinatorial cyclocondensation is an example of how complex scaffolds can be built efficiently researchgate.net.

Formation of Metal Complexes with Quinazoline Derivatives

The nitrogen atoms in the quinazoline ring, along with the exocyclic 7-amino group, can act as coordination sites for metal ions, leading to the formation of metal complexes. The coordination chemistry of quinazoline derivatives has been an area of active research, with studies reporting the synthesis and characterization of complexes with various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) orientjchem.org.

The synthesis of these complexes typically involves the reaction of the quinazoline ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit distinct physical and chemical properties compared to the free ligand, including altered electronic spectra, magnetic properties, and thermal stability orientjchem.org. For instance, the formation of quinazoline-based Schiff base ligands and their subsequent complexation with metal ions have been shown to enhance biological activity orientjchem.org.

While specific studies on the metal complexes of this compound are not abundant, the general principles of coordination chemistry of amino- and chloro-substituted quinazolines can be applied. The ligand can coordinate to the metal center through the nitrogen atoms of the quinazoline ring and potentially the 7-amino group, acting as a bidentate or tridentate ligand depending on the metal ion and reaction conditions. Such complexation can significantly influence the electronic structure and reactivity of the quinazoline scaffold.

Table 2: Examples of Metal Complexes with Quinazoline-based Ligands

| Ligand | Metal Ion | Coordination Mode | Reference |

| Quinazoline-based Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate or Tridentate | orientjchem.org |

| 3-amino-2-phenyl-4(3H)quinazoline semicarbazone | Co(II), Ni(II), Cu(II) | Tridentate | researchgate.net |

| 3-amino-2-methyl 6-iodo quinazolin-4(3H)-one | Not specified | Not specified | researchgate.net |

This table provides examples from related quinazoline systems to illustrate the potential for metal complex formation.

Spectroscopic and Advanced Analytical Characterization of 4 Chloroquinazolin 7 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within a molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of a chloro-amino-quinazoline provides a unique fingerprint of its structure. For a compound like 7-chloroquinazolin-4-amine (B177136), the aromatic region would display characteristic signals for the protons on the quinazoline (B50416) core. The proton at position 2 (H2) would typically appear as a singlet in the downfield region (around 8.5 ppm) due to the influence of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring portion (H5, H6, and H8) would exhibit a distinct splitting pattern based on their coupling with each other. For instance, H5 might appear as a doublet, H6 as a doublet of doublets, and H8 as a doublet. The protons of the amino group (-NH₂) at position 4 would typically present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

In the case of a substituted derivative such as 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, the ¹H NMR spectrum (in DMSO-d₆) shows aromatic proton signals as singlets at δ 7.48 and δ 7.31 ppm, a signal for the amino group protons at δ 5.79 ppm, and a characteristic singlet for the methyl group at δ 2.56 ppm. gsconlinepress.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For the 7-chloroquinazolin-4-amine skeleton, one would expect to see eight distinct signals corresponding to the eight carbon atoms of the quinazoline ring. The chemical shifts are influenced by the electronic environment of each carbon. Carbons bonded to nitrogen (e.g., C2, C4, C8a) would appear significantly downfield. For example, in 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, carbon signals are observed at δ 161.20, 154.10, 148.20, 142.50, 134.60, 127.60, 121.30, and 114.10 ppm, in addition to the methyl carbon signal at 23.10 ppm. gsconlinepress.com The specific assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

Table 1: Representative NMR Data for a 7-Chloroquinazoline Derivative Data for 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. gsconlinepress.com

| Technique | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | DMSO-d₆ | 7.48 (s, 1H, Ar-H), 7.31 (s, 1H, Ar-H), 7.04 (s, 1H, Ar-H), 5.79 (s, 2H, NH₂), 2.56 (s, 3H, CH₃) |

| ¹³C NMR | DMSO-d₆ | 161.20, 154.10, 148.20, 142.50, 134.60, 127.60, 121.30, 114.10, 23.10 (CH₃) |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LCMS, GC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For 7-chloroquinazolin-4-amine (C₈H₆ClN₃), the predicted monoisotopic mass is 179.02502 Da. In an ESI-MS experiment, this compound would typically be observed as its protonated molecular ion, [M+H]⁺, with a predicted m/z of 180.03230. The presence of a chlorine atom would be evident from the isotopic pattern, where the [M+H+2]⁺ peak would have an intensity approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. The protonated molecule can be induced to fragment, and the resulting daughter ions can reveal the connectivity of the molecule. For instance, the fragmentation of the quinazoline core can lead to characteristic neutral losses, such as the loss of HCN.

Table 2: Predicted Mass Spectrometry Adducts for 7-Chloroquinazolin-4-amine Data obtained from computational predictions.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.03230 |

| [M+Na]⁺ | 202.01424 |

| [M-H]⁻ | 178.01774 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For a compound like 4-chloroquinazolin-7-amine, the FTIR spectrum would be expected to show several key absorption bands.

N-H Stretching: The primary amine (-NH₂) group would give rise to two distinct stretching vibrations, typically in the range of 3400-3300 cm⁻¹.

Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic quinazoline ring.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and benzene rings would appear in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching vibration for aromatic amines is usually a strong band found between 1335-1250 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration would be expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

For the related derivative 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, a distinct absorption band for the primary amine (NH₂) is observed at 3301 cm⁻¹, and a strong carbonyl (C=O) stretch is seen at 1622 cm⁻¹. gsconlinepress.com

Table 3: Key FTIR Absorption Bands for a 7-Chloroquinazoline Derivative Data for 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. gsconlinepress.com

| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) | Observed Band (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400-3300 | 3301 |

| Aromatic C-H | C-H Stretch | 3100-3000 | - |

| Carbonyl | C=O Stretch | 1700-1600 | 1622 |

| Aromatic Ring | C=C/C=N Stretch | 1650-1450 | - |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The quinazoline ring system is an excellent chromophore. The UV-Vis spectrum of this compound and its derivatives is expected to show strong absorption bands corresponding to π→π* electronic transitions within the aromatic system. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the specific structure and can be influenced by the solvent and the nature of substituents on the ring. For example, the UV-Vis spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) shows a sharp absorption cut-off at 237 nm. ceon.rs

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For chloro-amino-quinazolines, silica (B1680970) gel plates are commonly used as the stationary phase. The progress of reactions involving these compounds can be monitored by spotting the reaction mixture on a TLC plate and eluting with an appropriate mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727). jpsbr.org Due to the presence of the basic amine group, spots may streak; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. Visualization is typically achieved under UV light (254 nm), where the aromatic quinazoline ring will quench the fluorescence of the indicator on the plate, causing a dark spot to appear. Specific stains, such as ninhydrin, can also be used, which react with the primary amine group to produce a colored spot, often purple or pink, upon heating.

For the purification of larger quantities of material, column chromatography is the standard technique. Based on the R_f values obtained from TLC analysis, a suitable solvent system is chosen to separate the desired product from starting materials and byproducts. For basic compounds like this compound, standard silica gel can sometimes lead to poor separation and yield due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface. To overcome this, several strategies can be employed:

Modified Mobile Phase: Adding a small percentage (e.g., 0.1-1%) of a competing base like triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better recovery. A common mobile phase for purifying quinazoline derivatives is a gradient of methanol in dichloromethane. nih.gov

Alternative Stationary Phases: Using a less acidic stationary phase like neutral alumina (B75360) or a basic stationary phase such as amine-functionalized silica can be highly effective for the purification of basic amines. biotage.com

High-Performance Liquid Chromatography (HPLC) is used for both analytical purity assessment and preparative purification. Reversed-phase HPLC, using a C18 column, is a common method. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used. For basic amines, using a mobile phase with a high pH and a pH-stable column can also provide excellent separation by running the analysis on the neutral form of the compound. biotage.com The purity of the final compound is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. nih.govmdpi.com In the context of this compound and its derivatives, GC-MS is particularly valuable for the analysis of volatile products that may arise during synthesis, degradation, or metabolic studies. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net

The process begins with the injection of a sample into the GC system, where it is vaporized. An inert carrier gas (such as helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation based on retention time. nih.gov

As each separated component elutes from the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which bombards them with high-energy electrons. This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" for a specific compound, allowing for its definitive identification by comparing it to spectral libraries. researchgate.net

For the analysis of this compound derivatives, GC-MS can be employed to:

Identify reaction byproducts: During the synthesis of derivatives, volatile impurities or byproducts may form. GC-MS can identify these compounds, helping to optimize reaction conditions and purification procedures.

Analyze degradation products: The stability of the compounds under various conditions (e.g., heat, light) can be assessed by identifying any volatile degradation products that form over time.

Monitor reaction progress: By taking aliquots from a reaction mixture, GC-MS can be used to monitor the disappearance of volatile starting materials and the appearance of products.

The data obtained from a GC-MS analysis includes the retention time of each compound and its corresponding mass spectrum. This information is crucial for both qualitative identification and quantitative analysis.

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| 3.45 | Dichloromethane | 84, 86, 49, 51 | Residual Solvent |

| 5.12 | Pyridine | 79, 52 | Catalyst/Base |

| 8.91 | Aniline (B41778) | 93, 66, 77 | Degradation of starting material |

| 12.34 | Phenol | 94, 65, 66 | Hydrolysis byproduct |

Solid-State Structure Elucidation via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. icdd.comnih.gov For this compound and its derivatives, single-crystal XRD provides unambiguous structural information, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and reactivity. tandfonline.com

The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions. This produces a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal's unit cell. nih.gov By analyzing this diffraction pattern, crystallographers can construct a three-dimensional model of the electron density and, subsequently, the atomic positions within the molecule.

XRD analysis provides critical data such as:

Molecular Confirmation: It confirms the chemical connectivity and stereochemistry of a synthesized derivative.

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The analysis elucidates the nature of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate how molecules pack together in the crystal lattice. nih.gov

Crystal System and Space Group: It identifies the symmetry properties of the crystal, which are essential for materials science applications.

Powder XRD (PXRD) is another form of the technique used for polycrystalline or powdered samples. While it does not provide the atomic-level detail of single-crystal XRD, it is highly effective for phase identification, purity analysis, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. icdd.com

The crystallographic data obtained for quinazoline derivatives are typically deposited in crystallographic databases and reported with specific parameters. For instance, a study on a 4-phenylamino quinazoline derivative yielded detailed crystal data that serves as an example of the information obtained from such an analysis. sioc-journal.cn Similarly, the crystal structure of a quinazolinone-nitrate complex has been determined, providing insights into its supramolecular structure. nih.gov

| Parameter | Example 1: 4-Phenylamino Quinazoline Derivative sioc-journal.cn | Example 2: Quinazolinone-Nitrate (4HQZN) Complex nih.gov |

|---|---|---|

| Chemical Formula | C₂₁H₁₈N₄O₂S | C₈H₇N₃O₄ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 8.868(5) | - |

| b (Å) | 10.239(6) | - |

| c (Å) | 14.515(9) | - |

| α (°) | 71.02(2) | 90 |

| β (°) | 82.42(2) | - |

| γ (°) | 71.78(2) | 90 |

| Volume (ų) | 1183.1 | - |

| Z (Molecules/Unit Cell) | 2 | 4 |

Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. nih.gov These methods are crucial for characterizing the thermal stability, decomposition pathways, and phase transitions of this compound and its derivatives. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass percentage against temperature. A loss of mass indicates a decomposition or dehydration event. The temperature at which mass loss begins provides information about the thermal stability of the compound. The TGA curve can reveal multi-step decomposition processes, where different parts of the molecule are lost at distinct temperatures. mdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve plots this temperature difference (ΔT) against temperature. Physical transitions (like melting, crystallization, or glass transitions) and chemical reactions (like decomposition) are accompanied by changes in enthalpy, which result in peaks on the DTA curve. Endothermic events (e.g., melting, decomposition) absorb heat and produce downward peaks, while exothermic events (e.g., oxidation, crystallization) release heat and result in upward peaks. nih.gov

Combined TGA/DTA analysis provides a comprehensive thermal profile of a compound. For example, in the thermal analysis of metal complexes with a quinazoline derivative, TGA data showed distinct stages of thermal decomposition, indicating the loss of volatile components or solvent molecules at lower temperatures, followed by the decomposition of the complex at higher temperatures. orientjchem.org Similarly, studies on antihypertensive drugs demonstrate how TGA and DTA curves can be interpreted to understand complex thermal degradation patterns, including melting points and multi-step decompositions. nih.gov

| Derivative | Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak (°C) | Interpretation |

|---|---|---|---|---|

| Derivative A | 80 - 120 | ~5% | 110 (Endothermic) | Loss of hydrated water molecules |

| 250 - 400 | ~45% | 350 (Endothermic) | Decomposition of side chain | |

| Derivative B-Co Complex orientjchem.org | Ambient - 240 | 23% | - | Loss of volatile components/solvents |

| > 240 | - | - | Decomposition of the complex | |

| Derivative C-Ni Complex orientjchem.org | Ambient - 320 | 55% | - | Loss of volatile components/solvents |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are vital for visualizing the morphology and structure of materials at the micro- and nanoscale. nih.gov For solid-state samples of this compound and its derivatives, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide detailed information about the material's physical characteristics, such as particle size, shape, and surface topography. nih.gov

Scanning Electron Microscopy (SEM) works by scanning a focused beam of electrons over the surface of a sample. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the sample's surface topography and composition. Secondary electrons are the most common signal used for imaging, producing high-resolution, three-dimensional-like images of the surface. SEM is particularly useful for:

Determining particle size and size distribution.

Observing the crystal habit (shape) and morphology.

Examining surface texture and features.

Assessing the aggregation or dispersion of particles in a powder.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. nih.gov As the electrons pass through, they are scattered depending on the thickness and composition of the sample. An image is formed from the transmitted electrons, which is then magnified and focused onto an imaging device. TEM offers significantly higher resolution than SEM and can reveal details about the internal structure of the material. nih.gov Applications of TEM include:

Imaging individual nanoparticles or crystallites with near-atomic resolution. kaust.edu.sa

Observing the internal structure, such as crystal defects or lattice fringes.

Characterizing the morphology of core-shell structures or composites.

Determining the dispersion of a derivative within a polymer matrix or other material.

Together, SEM and TEM provide a comprehensive understanding of the physical form of this compound and its derivatives. This is crucial for quality control in manufacturing, understanding physical properties like solubility and dissolution rate, and for the development of advanced materials where morphology plays a key role in performance. For example, in the development of catalysts for quinazolinone synthesis, SEM and TEM are used to characterize the size, shape, and uniformity of the catalyst particles. researchgate.net

Computational Chemistry and Mechanistic Investigations of 4 Chloroquinazolin 7 Amine Reactions

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for a fundamental understanding of the electronic properties and reactivity of 4-chloroquinazolin-7-amine. These methods provide insights into the molecule's stability, electron distribution, and the energy landscapes of its chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. For this compound, DFT studies would be instrumental in elucidating the mechanisms of its reactions, particularly nucleophilic aromatic substitution at the C4 position.

Such studies would typically involve:

Geometry Optimization: Calculating the lowest energy structure of the reactant (this compound), the nucleophile, any intermediates, and the final product.

Energy Profiling: Determining the relative energies of all species along the reaction coordinate, including transition states. This allows for the calculation of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

Solvent Effects: Incorporating computational models to simulate the presence of different solvents, as these can significantly influence reaction pathways and energetics.

A hypothetical DFT study on the reaction of this compound with a generic amine nucleophile (R-NH₂) would yield a reaction energy profile. The data from such a study could be presented as follows:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + R-NH₂ | 0.0 |

| TS1 | First Transition State (Nucleophilic Attack) | Calculated Value |

| Intermediate | Meisenheimer-like Complex | Calculated Value |

| TS2 | Second Transition State (Leaving Group Departure) | Calculated Value |

| Products | 4-(R-amino)quinazolin-7-amine + HCl | Calculated Value |

| Note: This table is illustrative and requires specific DFT calculations for this compound to be populated with actual data. |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For the reaction of this compound with a nucleophile:

The LUMO of this compound would be of primary interest. Its energy and spatial distribution indicate the most likely site for nucleophilic attack. It is expected that the LUMO would have a significant coefficient on the C4 carbon atom, marking it as the electrophilic center.

The HOMO of the nucleophile represents the orbital from which electrons will be donated. The energy gap between the nucleophile's HOMO and the quinazoline's LUMO is a key indicator of reactivity; a smaller gap generally implies a more facile reaction.

A computational analysis would provide the following data:

| Molecule | Orbital | Energy (eV) |

| This compound | HOMO | Calculated Value |

| LUMO | Calculated Value | |

| HOMO-LUMO Gap | Calculated Value | |

| Nucleophile (e.g., Aniline) | HOMO | Calculated Value |

| LUMO | Calculated Value | |

| Note: This table is illustrative and requires specific FMO calculations for this compound to be populated with actual data. |

Elucidation of Reaction Mechanisms and Transition State Characterization

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

The primary reaction mechanism for this compound with nucleophiles is the SNAr mechanism. This is typically a two-step process involving the formation of a tetrahedral intermediate, often called a Meisenheimer complex.

Addition Step: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a negatively charged intermediate. This step is usually the rate-determining step.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Computational chemistry allows for the precise characterization of the transition states for both the addition and elimination steps.

Analysis of Intermolecular and Intramolecular Interactions

The non-covalent interactions of this compound are crucial for its physical properties, crystal packing, and interactions with biological targets.

Intramolecular Interactions: The interaction between the amino group at C7 and the chloro-substituted pyrimidine ring influences the molecule's conformation and electronic properties.

Intermolecular Interactions: In the solid state or in solution, this compound can engage in various non-covalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the quinazoline (B50416) ring can act as hydrogen bond acceptors. These interactions are fundamental to its crystal structure and its binding to biological macromolecules.

π-π Stacking: The planar aromatic quinazoline ring system can participate in stacking interactions with other aromatic systems.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the supramolecular chemistry of this compound.

Hydrogen Bonding and its Influence on Reactivity

Hydrogen bonds, both intramolecular and intermolecular, play a critical role in determining the structure, stability, and reactivity of molecules. nih.gov In the context of quinazoline derivatives, computational studies, particularly those employing DFT, have been instrumental in characterizing these interactions and elucidating their impact.

Intramolecular hydrogen bonds can significantly influence the conformation and, consequently, the reactivity of a molecule. arkat-usa.org For instance, in derivatives of ortho-hydroxy acetophenone, which share structural motifs with some quinazolines, the interaction between a carbonyl oxygen and a hydroxyl hydrogen affects the molecule's physical properties, bioactivity, and reactivity. arkat-usa.org Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are used to quantify the strength and nature of these bonds. nih.govmdpi.com NBO analysis provides information about donor-acceptor interactions and charge transfer, while AIM theory analyzes the topology of the electron density to identify and characterize chemical bonds, including hydrogen bonds. nih.govmdpi.com

In a study on quinoline-based thiosemicarbazides, DFT calculations were used to compare the strength of intramolecular hydrogen bonds involving different atoms, revealing that sulfur can form stronger intramolecular hydrogen bonds than nitrogen or oxygen in those specific systems. nih.gov The stability conferred by such interactions can dictate the preferred tautomeric or isomeric form of a molecule, which in turn governs its reaction pathways. nih.gov

Intermolecular hydrogen bonding is crucial in solvent interactions and in the binding of molecules to biological targets, such as enzyme active sites. Molecular dynamics simulations can be used to evaluate the stability of hydrogen bonds between a ligand, like a quinazoline derivative, and a protein receptor over time. For example, simulations have been used to study the hydrogen bond stability of quinazoline derivatives complexed with the Epidermal Growth Factor Receptor (EGFR), revealing that stable hydrogen bonds with key residues like methionine are critical for inhibitory activity. researchgate.net The strength of these interactions is often classified based on the donor-acceptor distance, with distances of ~3-4 Å being classified as weak hydrogen bonds. researchgate.net

The table below summarizes typical parameters used in the computational characterization of hydrogen bonds in heterocyclic systems, derived from various DFT studies.

| Interaction Type | Computational Method | Key Parameters Investigated | Typical Findings/Observations |

|---|---|---|---|

| Intramolecular H-Bond | DFT (B3LYP/6-31+G(d,p)), NBO, AIM | Bond distance (Å), Bond angle (°), Stabilization Energy E(2) (kcal/mol), Electron density at BCP (ρ) | Stabilizes specific conformers or tautomers, influencing reaction barriers and preferred reaction sites. nih.govnih.gov |

| Intermolecular H-Bond (Solvent) | DFT with PCM/SMD, CPMD | Binding Energy (kcal/mol), Adsorption Energy (kcal/mol), Solvation Free Energy | Affects solute stability and electronic properties; can mediate proton transfer steps. nih.gov |

| Intermolecular H-Bond (Protein-Ligand) | Molecular Docking, Molecular Dynamics (MD) | H-bond distance (Å), H-bond lifetime (%), Binding Free Energy (kcal/mol) | Crucial for ligand binding affinity and specificity to biological targets. researchgate.net |

Solvation Effects and Solvent-Assisted Catalysis

The solvent environment can profoundly impact chemical reactions by stabilizing reactants, transition states, or products, and in some cases, by participating directly in the reaction mechanism (solvent-assisted catalysis). nih.gov Computational chemistry models solvation effects primarily through two approaches: explicit models, where individual solvent molecules are included, and implicit models, where the solvent is treated as a continuous medium with specific dielectric properties.

Polarizable Continuum Models (PCMs), such as the Conductor-like Polarizable Continuum Model (C-PCM), are widely used implicit solvation models. nih.gov These models, often used in conjunction with DFT calculations, create a cavity representing the solute and calculate the electrostatic interaction between the solute's charge density and the polarized continuum. scispace.com This approach, also known as the self-consistent reaction field (SCRF) method, has been used to study how solvent polarity affects the stability of different isomers and tautomers of quinazolinone derivatives. mdpi.comresearchgate.net Studies have shown that polar solvents can stabilize more polar isomers, shifting the equilibrium and potentially altering the reactive species present in the solution. mdpi.com

Time-dependent DFT (TD-DFT) calculations combined with continuum models can predict how the solvent influences the electronic absorption spectra (UV/Vis) of molecules. nih.gov Changes in solvent polarity can lead to shifts in absorption maxima (solvatochromism), which reflects the differential stabilization of the ground and excited states by the solvent. These calculations show that an increasing dielectric constant of the solvent can lead to changes in polarization and dipole moments of quinazoline derivatives. researchgate.net

While explicit solvent models are computationally more demanding, they are essential for studying reactions where specific solvent molecules play a direct catalytic role, for instance, by forming a hydrogen-bond bridge to facilitate proton transfer. DFT studies on the interaction of quinazoline with water molecules have analyzed adsorption energies and hydrogen-bond binding energies to determine the stability of various solvated clusters. nih.gov Such studies reveal details of inter-fragment charge transfer and the relative strength of different types of hydrogen bonds (e.g., N---H vs. O---H), providing a microscopic picture of solvation that is crucial for understanding solvent-assisted mechanisms. nih.gov For example, in some reactions, a solvent molecule can act as a proton shuttle, lowering the activation energy of a proton transfer step. Computational modeling of the transition state with and without the explicit solvent molecule can quantify the catalytic effect of the solvent.

Computational Predictions of Reactivity and Selectivity

One of the major strengths of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. For this compound, this is particularly relevant for predicting the outcome of reactions like nucleophilic aromatic substitution (SNAr).

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The LUMO indicates the site most susceptible to nucleophilic attack. DFT calculations are routinely used to visualize and analyze the FMOs of quinazoline derivatives. researchgate.net In the case of 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient than the carbon at the 2-position, making it the preferred site for nucleophilic attack. nih.govresearchgate.net This aligns with experimental observations where amines preferentially substitute the chlorine at C4. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. arkat-usa.orgresearchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). MEP analysis can quickly identify the most reactive sites for different types of reagents.

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. Parameters like chemical hardness, softness, and the Fukui function can be calculated to predict reactivity trends within a series of compounds. researchgate.net The Fukui function, in particular, is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

The table below summarizes various computational methods used to predict reactivity and selectivity.

| Computational Method | Predicted Property | Application to Quinazolines | Reference Example |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Site of nucleophilic/electrophilic attack | Predicting regioselectivity in SNAr of dichloroquinazolines by analyzing LUMO coefficients. | DFT calculations show C4 has a higher LUMO coefficient than C2, predicting preferential attack at C4. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Reactive sites for nucleophiles and electrophiles | Identifying electron-deficient carbons (positive potential) as likely sites for nucleophilic substitution. | MEP plots show positive potential around carbonyl groups and electron-deficient ring carbons. researchgate.net |

| Conceptual DFT Descriptors (Fukui Functions) | Quantitative site selectivity | Calculating local reactivity indices to pinpoint the most susceptible atom for a specific type of reaction. | Used to identify molecule sites important from the aspect of reactivity. researchgate.net |

| Transition State (TS) Theory | Reaction rates and regioselectivity | Calculating activation energies (ΔG‡) for competing reaction pathways to determine the favored product. | Lower calculated activation energy for nucleophilic attack at C4 supports observed regioselectivity. nih.gov |

| Molecular Docking | Binding mode and affinity to biological targets | Predicting the interaction of 4-anilinoquinazoline (B1210976) derivatives with enzyme active sites like DNA gyrase or EGFR. | Docking studies identified key hydrogen bond and hydrophobic interactions responsible for inhibitory activity. nih.govnih.gov |

Structure-Reactivity Relationship (SRR) Studies of Quinazoline Derivatives

Structure-Reactivity Relationship (SRR) and its biological counterpart, Structure-Activity Relationship (SAR), studies aim to understand how modifications to a molecule's structure affect its chemical reactivity or biological activity. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are central to these investigations. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D properties of a series of molecules with their observed activity. nih.gov These models generate steric and electrostatic field descriptors based on an alignment of the molecules. The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a roadmap for designing more potent derivatives. For 4-anilinoquinazoline derivatives acting as EGFR kinase inhibitors, 3D-QSAR models have been developed to guide the design of new anticancer agents. nih.gov

These computational models have elucidated several key SRR/SAR principles for quinazoline derivatives:

Substitution at C4: The nature of the substituent at the 4-position is critical. For many biologically active quinazolines, a 4-anilino moiety is a key pharmacophore. The electronic properties of the aniline (B41778) ring (i.e., presence of electron-donating or electron-withdrawing groups) significantly modulate activity. nih.gov

Substitution at C6 and C7: Modifications at these positions on the benzo ring of the quinazoline core are frequently explored to fine-tune activity, selectivity, and pharmacokinetic properties. nih.gov

Substitution at C2: While often unsubstituted or bearing a small group, modifications at C2 can also impact biological activity, and this position has been a target for diversification in some antibacterial quinazolines.

The table below provides examples of how structural modifications on the quinazoline scaffold, often rationalized through computational studies, affect reactivity and biological activity.

| Position of Modification | Type of Substituent | Observed Effect on Reactivity/Activity | Computational Rationale |

|---|---|---|---|

| C4 (Anilino Ring) | Small lipophilic groups (F, Cl) at the 3-position | Up to 10-fold increase in potency for certain biological targets. nih.gov | Molecular docking shows these groups can occupy specific hydrophobic pockets in the target's active site. |

| C4 (General) | Primary or secondary amines | Facile nucleophilic substitution of a C4-chloro group, forming the core of many bioactive molecules. researchgate.net | DFT calculations confirm high electrophilicity and a large LUMO coefficient at the C4 position. nih.gov |

| Quinazoline Core | Introduction of electron-donating or withdrawing groups | Modulates the overall electron density of the ring system, affecting SNAr reaction rates and biological target affinity. | QSAR models correlate electronic descriptors (e.g., atomic charges, dipole moment) with activity. nih.gov |

| General Scaffold | Addition of hydrogen-bond donating/accepting groups | Can enhance binding affinity to biological targets. | Docking and MD simulations can predict and validate the formation of new, stabilizing hydrogen bonds with receptor residues. researchgate.net |

4 Chloroquinazolin 7 Amine As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., quinazolines, benzodiazepines)

The primary application of 4-chloroquinazolin-7-amine and its derivatives is as a precursor for more complex heterocyclic structures. The electron-withdrawing nature of the quinazoline (B50416) ring system activates the chloro group at the C4 position, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.

This reactivity is most commonly exploited in the synthesis of N-substituted 4-aminoquinazolines. The reaction with a wide array of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, proceeds efficiently to displace the chloride and form a new carbon-nitrogen bond. nih.govmdpi.comresearchgate.net This reaction is fundamental to the synthesis of a large class of biologically active compounds, particularly kinase inhibitors. nih.gov Reaction conditions can be tailored, with microwave irradiation often used to accelerate the reaction and improve yields, especially with less reactive anilines. nih.gov

| Reactant 1 (4-Chloroquinazoline derivative) | Reactant 2 (Amine) | Conditions | Product | Yield (%) | Reference |

| 6-Bromo-4-chloro-2-phenylquinazoline | N-Methyl-3-(trifluoromethyl)aniline | THF/H₂O, MW, 100 °C, 20 min | N-(6-Bromo-2-phenylquinazolin-4-yl)-N-methyl-3-(trifluoromethyl)aniline | 85 | nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | N-Methyl-3-(trifluoromethyl)aniline | THF/H₂O, MW, 100 °C, 20 min | N-(6-Iodo-2-phenylquinazolin-4-yl)-N-methyl-3-(trifluoromethyl)aniline | 84 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | o-Toluidine | THF/H₂O, MW, 100 °C, 2 h | N-(6-Bromo-2-phenylquinazolin-4-yl)-2-methylaniline | 74 | nih.gov |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) | Dioxane, DIPEA, 80 °C, 12 h | 2-Chloro-N-phenyl-6,7-dimethoxyquinazolin-4-amine | N/A | mdpi.com |

| 4-Chloroquinazoline (B184009) | Various anilines | Isopropanol, reflux, 4 h | 4-Anilinoquinazoline (B1210976) derivatives | N/A | researchgate.net |

This table showcases the versatility of the SNAr reaction on 4-chloroquinazoline scaffolds with various amines.

While its role as a direct precursor to benzodiazepines is less common, the quinazoline core can be elaborated into the seven-membered benzodiazepine (B76468) ring system through ring expansion reactions. acs.orgacs.org For instance, certain quinazoline 3-oxides have been shown to undergo ring enlargement to form 1,4-benzodiazepin-2-one 4-oxides. acs.org This transformation highlights a pathway where a molecule derived from a 4-chloroquinazoline intermediate could be converted into a different heterocyclic system, demonstrating the broader utility of the quinazoline scaffold in accessing diverse chemical structures.

Building Block for Polyfunctionalized Organic Molecules

This compound possesses two distinct functional groups that can be manipulated orthogonally, making it an ideal building block for creating polyfunctionalized molecules. The differential reactivity of the C4-chloro group and the C7-amino group allows for selective and sequential modification.

The C4-chloro group is the more reactive site for nucleophilic substitution, as detailed previously. Once this position has been functionalized, attention can be turned to the C7-amino group. This aniline-like amine can undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylating agents.

Boc Protection/Deprotection: The amine can be protected to allow for harsh reaction conditions elsewhere in the molecule and then deprotected to reveal the amine for further functionalization.

This step-wise approach allows for the introduction of at least two different points of diversity. For example, a desired substituent can be introduced at the C4 position via SNAr, followed by acylation of the C7-amine with various carboxylic acids to generate a library of 4,7-disubstituted quinazolines. This strategy is crucial for systematically exploring the structure-activity relationships (SAR) of quinazoline-based drug candidates.

Application in the Modular Assembly of Quinazoline-Based Scaffolds

The concept of modular synthesis, where a complex molecule is assembled from distinct, interchangeable building blocks (modules), is a powerful strategy in chemical synthesis and drug discovery. nih.govnih.gov this compound is perfectly suited to serve as the central scaffold in such an approach.

A typical modular assembly using this scaffold would proceed as follows:

Core Scaffold: Start with this compound.

Module 1 Addition: A diverse set of amines (Module 1) is coupled to the C4 position through nucleophilic aromatic substitution. This step introduces the first element of variability.

Module 2 Addition: The resulting 4-(substituted)-quinazolin-7-amine is then reacted with a second set of building blocks (Module 2), such as various acyl chlorides or sulfonyl chlorides, at the C7-amino position.

This modular, two-directional approach enables the rapid generation of a large matrix of compounds from a small number of starting materials. For example, reacting 10 different amines at C4 with 10 different acyl chlorides at C7 can theoretically produce 100 unique, complex products from just 20 initial reagents. This efficiency is highly advantageous in the early stages of drug discovery for building libraries of related compounds to screen for biological activity and identify promising lead structures.

Diversification Strategies Using this compound for New Chemical Entities

In the quest for new chemical entities (NCEs) with therapeutic potential, creating molecular diversity around a proven pharmacophore is a key strategy. nih.govnih.gov The 4-aminoquinazoline scaffold is a well-established "privileged structure" known to interact with numerous biological targets, particularly protein kinases. This compound serves as an excellent starting point for diversification strategies aimed at discovering novel kinase inhibitors and other potential drugs.

The most common diversification strategy involves varying the substituent at the C4 position. By reacting the 4-chloroquinazoline core with a large library of commercially available or custom-synthesized amines, chemists can generate hundreds of analogues. nih.gov Each new amine introduces different steric, electronic, and hydrogen-bonding properties, which can profoundly affect the molecule's ability to bind to its biological target.